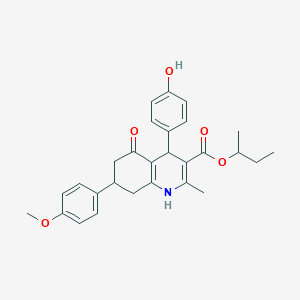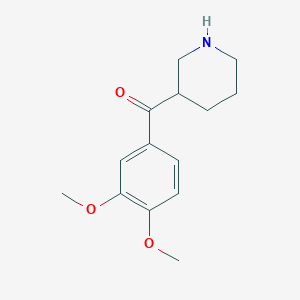![molecular formula C14H22O2S B5124602 1-[4-(isopropylthio)butoxy]-2-methoxybenzene](/img/structure/B5124602.png)
1-[4-(isopropylthio)butoxy]-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(isopropylthio)butoxy]-2-methoxybenzene, also known as IPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. IPTB is a synthetic compound that can be produced through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
1-[4-(isopropylthio)butoxy]-2-methoxybenzene inhibits the activity of PKC by binding to the enzyme's regulatory domain. This prevents the enzyme from being activated by cellular signals and leads to a decrease in its activity. The inhibition of PKC activity has been linked to various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects and can decrease the production of pro-inflammatory cytokines in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(isopropylthio)butoxy]-2-methoxybenzene has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced in large quantities. It is also stable and can be stored for long periods of time without degradation. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has been shown to have some toxicity in certain cell types, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 1-[4-(isopropylthio)butoxy]-2-methoxybenzene. One area of research could focus on the development of new synthesis methods that improve the yield and purity of the compound. Another area of research could focus on the use of this compound as a tool to study the role of PKC in various cellular processes. Finally, this compound could be studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases.
Métodos De Síntesis
1-[4-(isopropylthio)butoxy]-2-methoxybenzene can be synthesized through various methods, including the reaction of 1-bromo-3-isopropylthiopropane with 2-methoxyphenol in the presence of a base. Another method involves the reaction of 2-methoxyphenol with 1,4-bis(isopropylthio)butane in the presence of a base. Both methods result in the production of this compound as a white crystalline powder.
Aplicaciones Científicas De Investigación
1-[4-(isopropylthio)butoxy]-2-methoxybenzene has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been studied for its potential use as a tool to study the role of PKC in various cellular processes.
Propiedades
IUPAC Name |
1-methoxy-2-(4-propan-2-ylsulfanylbutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2S/c1-12(2)17-11-7-6-10-16-14-9-5-4-8-13(14)15-3/h4-5,8-9,12H,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDIHOQGOXGNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-methoxy-2-(4-morpholinyl)-8,13,13b,14-tetrahydroindolo[2,3-a]pyrimido[5,4-g]quinolizin-5(7H)-one](/img/structure/B5124522.png)
![N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5124529.png)
![6-(5-iodo-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5124531.png)




![3-methyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5124578.png)
![methyl 3-(2-chloro-4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5124590.png)
![N~2~-(4-ethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5124598.png)

![N,N'-[(1-phenyl-1,1-ethanediyl)di-4,1-phenylene]diacetamide](/img/structure/B5124627.png)
![1,5-dichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5124642.png)
